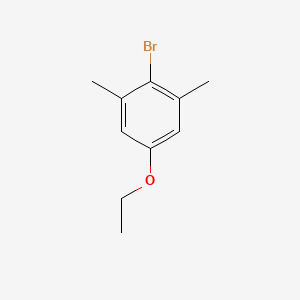

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Description

Properties

IUPAC Name |

2-bromo-5-ethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDALSNCSJFQZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves the bromination of 5-ethoxy-1,3-dimethylbenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts such as iron or aluminum chloride.

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents.

Major Products:

Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with various functional groups.

Nucleophilic Substitution: Products include benzene derivatives with nucleophilic groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-5-ethoxy-1,3-dimethylbenzene serves as a valuable intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it useful in the preparation of more complex molecules. For example, it can be utilized in the synthesis of ethyl-substituted phenolic compounds, which are important in the production of dyes and agrochemicals.

Synthetic Pathways

The compound can be synthesized through multiple pathways. A common method involves bromination of 5-ethoxy-1,3-dimethylbenzene. This reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the aromatic ring .

Pharmaceutical Applications

Potential Drug Development

Research indicates that derivatives of this compound may exhibit biological activities relevant to drug development. The compound's structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. For instance, modifications to the ethoxy and bromo groups can enhance pharmacological properties such as bioavailability and selectivity towards specific receptors .

Case Studies

In a study focused on SGLT2 inhibitors—compounds used for diabetes management—similar brominated aromatic compounds were identified as key intermediates in their synthesis. This highlights the potential role of this compound in developing medications that target glucose reabsorption in kidneys .

Materials Science

Polymer Chemistry

The compound has applications in polymer chemistry as well. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of bromine can also facilitate cross-linking reactions during polymerization processes, leading to materials with improved performance characteristics .

Nanocomposites

Recent advancements have explored the use of this compound in creating nanocomposites. By integrating this compound into nanostructured materials, researchers aim to develop composites with unique electrical and optical properties suitable for electronic applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits/Advantages |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Facilitates nucleophilic substitutions |

| Pharmaceutical | Potential drug development | May lead to new therapeutic agents |

| Materials Science | Enhancements in polymer properties | Improved thermal stability and mechanical strength |

| Nanocomposites | Integration into nanostructured materials | Unique electrical and optical properties |

Mechanism of Action

The mechanism of action for reactions involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitutionThe reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7)

- Physicochemical Properties :

- Applications : Used in studies of low-affinity GABAA receptor modulation, where solubility thresholds correlate with biological activity .

2-Bromo-5-iodo-1,3-dimethylbenzene

- Structure and Stability: Contains bromine and iodine substituents, enabling diverse reactivity in cross-coupling reactions . Crystal structure analysis reveals normal bond lengths and angles, with disordered methyl H atoms .

- Applications: Serves as a versatile intermediate for synthesizing functional molecules in organometallic chemistry .

5-Bromo-2-iodo-1,3-dimethylbenzene

Methoxy- and Ethoxy-Substituted Analogs

5-Bromo-2-methoxy-1,3-dimethylbenzene

- Environmental Behavior :

- Industrial Relevance: Linked to brominated flame retardants like tetrabromobisphenol A .

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Chloro-Substituted Derivatives

2-Bromo-5-chloro-1,3-dimethylbenzene

Comparative Analysis of Key Properties

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Substituent Effects on Reactivity and Stability

Biological Activity

2-Bromo-5-ethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol. It belongs to the class of brominated aromatic compounds and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, through various studies and research findings.

The compound is characterized by the presence of a bromine atom and an ethoxy group attached to a dimethylbenzene core. Its reactivity primarily involves electrophilic aromatic substitution, where the bromine atom can act as a leaving group, allowing for various synthetic pathways .

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of derivatives of this compound. For instance, synthesized derivatives have shown potential against Mycobacterium tuberculosis (Mtb). In a study utilizing the microplate Alamar blue assay (MABA), certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard treatments . The following table summarizes key findings related to antimicrobial activity:

Anti-inflammatory Effects

In addition to its antimicrobial properties, derivatives of this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents in treating inflammatory diseases .

The mechanism of action for the biological activity of this compound involves interactions with specific molecular targets within microbial cells and inflammatory pathways. The ethoxy group is believed to enhance binding affinity to these targets, influencing both the reactivity and selectivity of the compound .

Study on Tuberculosis Treatment

A notable case study involved the synthesis and evaluation of several derivatives based on this compound aimed at treating tuberculosis. The study utilized molecular docking techniques alongside experimental assays to assess the efficacy of these compounds against Mtb. Results indicated that specific modifications to the structure significantly enhanced antimicrobial activity .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy profiles of these compounds in animal models. These studies are crucial for understanding potential therapeutic applications and toxicity levels associated with prolonged exposure .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-ethoxy-1,3-dimethylbenzene, and how do reaction conditions influence yield?

Synthesis typically involves electrophilic aromatic substitution or functional group interconversion. For example, bromination of a pre-substituted benzene derivative (e.g., 5-ethoxy-1,3-dimethylbenzene) using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃). Reaction conditions such as solvent polarity (e.g., CCl₄ vs. DCM), temperature (0–25°C), and stoichiometry significantly impact yield. Evidence from similar compounds suggests that steric hindrance from methyl and ethoxy groups may necessitate prolonged reaction times or elevated temperatures .

Q. How is the structure of this compound confirmed post-synthesis?

Combined spectroscopic techniques are critical:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy group at C5, methyl at C1/C3). Overlapping signals may require 2D methods like HSQC or NOESY.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 243.0).

- X-ray Crystallography : Resolves absolute configuration, as seen in structurally analogous bromo-dimethylbenzene derivatives .

Q. What purification techniques are most effective for isolating this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated isomers.

- Recrystallization : Ethanol or methanol as solvents, leveraging differences in solubility between substituents.

- Distillation : For liquid-phase compounds, fractional distillation at reduced pressure (e.g., bp ~220–230°C, inferred from analogous bromo-ethoxy compounds) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for this compound be resolved?

Discrepancies in peak splitting or integration often arise from dynamic effects (e.g., restricted rotation of the ethoxy group) or scalar coupling. Strategies include:

- Variable Temperature (VT) NMR : To observe coalescence of split signals.

- Computational Predictions : DFT-based NMR chemical shift calculations (e.g., using Gaussian or ADF software) to validate assignments.

- Comparative Analysis : Cross-reference with crystallographic data from structurally similar compounds, such as 2-Bromo-5-iodo-1,3-dimethylbenzene .

Q. What strategies mitigate competing side reactions during the ethoxy group introduction?

- Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) using TMS or acetyl protection.

- Regioselective Etherification : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at C5.

- Kinetic Control : Lower reaction temperatures (-10°C) to favor ethoxy substitution over bromine migration .

Q. How does the electronic nature of substituents affect regioselectivity in further functionalization?

The electron-donating ethoxy group (-OCH₂CH₃) directs electrophiles to the para position (C4), while methyl groups (-CH₃) at C1/C3 create steric hindrance. Computational modeling (e.g., Fukui function analysis) predicts reactivity patterns, validated by experimental nitration or sulfonation studies. Hammett parameters (σ⁺) quantify substituent effects on reaction rates .

Q. What computational modeling approaches predict the reactivity of this compound in cross-coupling reactions?

- DFT Studies : Calculate activation energies for Suzuki-Miyaura coupling using Pd catalysts. Key factors include bromine’s leaving group ability and steric bulk from ethoxy/methyl groups.

- Molecular Dynamics (MD) : Simulate catalyst-substrate interactions to optimize ligand choice (e.g., bulky phosphines for hindered substrates) .

Safety and Methodological Considerations

Q. What are the key safety protocols for handling this compound?

Q. How should researchers design experiments to address contradictory bioactivity data in medicinal chemistry studies?

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects.

- Triangulation : Combine enzyme assays (e.g., kinase inhibition), cell viability tests, and in silico docking to validate mechanisms.

- Control Experiments : Rule out solvent effects (e.g., DMSO) or impurities via HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.